molecular formula C10H11N3O3 B2946047 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 1013794-47-2

1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2946047
CAS No.: 1013794-47-2
M. Wt: 221.216
InChI Key: DFLQHIYHFWXOOW-UHFFFAOYSA-N
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Description

1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrazine ring attached to a pyrrolidine ring through a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the condensation of pyrazine-2-carboxylic acid with pyrrolidine-2-carboxylic acid under specific reaction conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid is unique due to its dual ring structure, which combines the properties of both pyrazine and pyrrolidine rings. This combination enhances its potential biological activity and makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9(7-6-11-3-4-12-7)13-5-1-2-8(13)10(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQHIYHFWXOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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